2-[[5-(Methoxymethyl)furan-2-yl]methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane
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Overview
Description
2-[[5-(Methoxymethyl)furan-2-yl]methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound with a unique structure that includes a furan ring, a spirocyclic system, and a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Methoxymethyl)furan-2-yl]methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the furan ring, the introduction of the methoxymethyl group, and the construction of the spirocyclic system. Common reagents used in these reactions include furan derivatives, methoxymethyl chloride, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(Methoxymethyl)furan-2-yl]methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the spirocyclic system or the diazaspirodecane core.
Substitution: The methoxymethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the spirocyclic system can produce different spirocyclic derivatives.
Scientific Research Applications
2-[[5-(Methoxymethyl)furan-2-yl]methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[5-(Methoxymethyl)furan-2-yl]methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
2,5-Furandicarboxylic acid: A furan derivative used in the production of bioplastics.
Uniqueness
2-[[5-(Methoxymethyl)furan-2-yl]methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane is unique due to its spirocyclic structure and the presence of both furan and diazaspirodecane moieties. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[5-(methoxymethyl)furan-2-yl]methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-19-5-3-6-20(13-19)14-24-11-4-9-23(17-24)10-12-25(18-23)15-21-7-8-22(27-21)16-26-2/h3,5-8,13H,4,9-12,14-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFYBADASVILSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)CC4=CC=C(O4)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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